molecular formula C12H6Cl5NO2S B2592154 (2,3,4,5,6-pentachlorophenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate CAS No. 329695-79-6

(2,3,4,5,6-pentachlorophenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2592154
CAS No.: 329695-79-6
M. Wt: 405.5
InChI Key: YCHOCULWBZNLFI-UHFFFAOYSA-N
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Description

(2,3,4,5,6-Pentachlorophenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate is a synthetic organochlorine-thiazole hybrid compound. Its structure combines a heavily chlorinated phenyl group (pentachlorophenyl) linked via a methyl ester to a 4-methyl-substituted thiazole-5-carboxylate moiety. The compound is structurally related to metabolites of pesticides such as quintozene (pentachloronitrobenzene), where pentachlorophenyl derivatives are common degradation products . The thiazole ring, a heterocyclic scaffold known for bioactivity, may contribute to interactions with biological targets, as seen in other thiazole-based drugs .

Properties

IUPAC Name

(2,3,4,5,6-pentachlorophenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl5NO2S/c1-4-11(21-3-18-4)12(19)20-2-5-6(13)8(15)10(17)9(16)7(5)14/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHOCULWBZNLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)OCC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-pentachlorophenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2,3,4,5,6-pentachlorobenzyl chloride with 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorinated Positions

The electron-deficient pentachlorophenyl group facilitates nucleophilic aromatic substitution (NAS) reactions. Chlorine atoms at the 2, 3, 4, 5, and 6 positions on the phenyl ring are susceptible to displacement under specific conditions.

Example Reaction:

(Pentachlorophenyl)methyl ester+Nu(Substituted phenyl)methyl ester+Cl\text{(Pentachlorophenyl)methyl ester} + \text{Nu}^- \rightarrow \text{(Substituted phenyl)methyl ester} + \text{Cl}^-

  • Nucleophiles (Nu⁻): Hydroxide, alkoxides, amines, or thiols.

  • Conditions: Polar aprotic solvents (e.g., DMF), elevated temperatures (80–120°C), and catalytic bases (e.g., K₂CO₃).

Key Observations:

  • Steric hindrance from the pentachloro substitution limits reactivity to mono- or di-substitution.

  • Reaction rates depend on the nucleophile’s strength and solvent polarity .

Ester Hydrolysis and Functionalization

The methyl carboxylate group undergoes hydrolysis to yield the corresponding carboxylic acid, enabling further derivatization.

Base-Catalyzed Hydrolysis

Conditions:

  • Reagents: LiOH, NaOH, or KOH in ethanol/water (1:1).

  • Temperature: 40–70°C for 5–10 hours .

  • Mechanism:

    RCOOR’+OHRCOO+R’OH\text{RCOOR'} + \text{OH}^- \rightarrow \text{RCOO}^- + \text{R'OH}

    The resulting carboxylic acid can be isolated or directly functionalized .

Aminolysis

The ester reacts with amines to form amides:
Conditions:

  • Microwave-assisted reactions with AlMe₃ in DCM .

  • Example Product:

    RCOOR’+R”NH2RCONHR”+R’OH\text{RCOOR'} + \text{R''NH}_2 \rightarrow \text{RCONHR''} + \text{R'OH}

    Steric hindrance from the thiazole ring may require prolonged reaction times .

Thiazole Ring Reactivity

The 4-methyl-1,3-thiazole-5-carboxylate moiety participates in cycloadditions and electrophilic substitutions.

Electrophilic Substitution

  • Position Selectivity: Electrophiles (e.g., NO₂⁺, SO₃H⁺) target the C2 position of the thiazole ring due to electron-withdrawing effects of the carboxylate group .

Decarboxylation

Under oxidative conditions (e.g., AgBr, Pb(OAc)₄), the carboxylate group undergoes decarboxylation:

RCOORH+CO2\text{RCOO}^- \rightarrow \text{RH} + \text{CO}_2

  • Mechanism: Radical intermediates form via single-electron transfer (SET), as evidenced by trapping experiments .

Cross-Coupling Reactions

The thiazole ring engages in Pd-catalyzed couplings (e.g., Suzuki-Miyaura):
Conditions:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

  • Substrates: Arylboronic acids or esters.

  • Solvent: THF or dioxane at 80–100°C .

Mechanistic Insights

  • Radical Pathways: Decarboxylation and halogenation involve radical intermediates stabilized by the thiazole’s conjugated system .

  • Steric Effects: Bulk substituents on the phenyl and thiazole groups hinder reaction rates, necessitating optimized conditions .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The thiazole moiety in this compound may enhance its efficacy against various pathogens. Studies have shown that thiazolidine derivatives can inhibit bacterial growth and have antifungal activity, suggesting that (2,3,4,5,6-pentachlorophenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate could be explored for developing new antimicrobial agents .

Anticancer Potential

Thiazole compounds have been investigated for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific biological pathways involved in cancer progression. The compound under discussion may share similar mechanisms of action due to its structural characteristics .

Pesticide Development

The chlorinated phenyl group in this compound suggests potential use in agrochemicals as a pesticide or herbicide. Chlorinated compounds are often associated with increased potency and selectivity in pest control applications. Preliminary studies on related compounds have shown promising results in agricultural settings .

Case Studies

StudyApplicationFindings
Study on Antimicrobial Activity of ThiazolesAntimicrobialDemonstrated significant inhibition of fungal growth with derivatives similar to the compound .
Research on Thiazole Derivatives for Cancer TreatmentAnticancerIndicated that thiazole derivatives can induce apoptosis and inhibit angiogenesis .
Pesticidal Efficacy of Chlorinated CompoundsAgrochemicalFound that chlorinated phenyl compounds exhibited high efficacy against common agricultural pests .

Mechanism of Action

The mechanism of action of (2,3,4,5,6-pentachlorophenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pentachlorophenyl Derivatives

  • Pentachlorophenyl Methyl Ether (PCP methyl ether): Structure: Methyl ether of pentachlorophenol. Role: Metabolite of quintozene (PCNB), a fungicide. Its toxicity is primarily linked to chlorinated aromatic systems .
  • Pentachlorophenyl Methyl Sulfide (PCP methyl sulfide): Structure: Methyl sulfide analog of pentachlorophenol. Role: Another quintozene metabolite. Key Difference: Sulfur substitution instead of oxygen or ester linkages may alter metabolic stability and environmental persistence compared to the target compound .

Thiazole-Carboxylate Analogs

  • Ethyl 2-(4-Hydroxyphenyl)-4-Methyl-1,3-Thiazole-5-Carboxylate Hydrochloride :

    • Structure : Ethyl ester with a 4-hydroxyphenyl substituent.
    • Role : Pharmaceutical intermediate; the hydroxyl group enhances solubility but reduces lipophilicity compared to the pentachlorophenyl group in the target compound .
  • Methyl 4-Methyl-1,3-Thiazole-5-Carboxylate: Structure: Simplest analog lacking the pentachlorophenyl group. Role: Used in fragrance and food industries due to stability and aroma.
  • 2-[(4-Chlorobenzyl)Amino]-4-Methyl-1,3-Thiazole-5-Carboxylic Acid (BAC): Structure: Carboxylic acid derivative with a chlorobenzyl amino group. Role: Antidiabetic agent in preclinical studies. Key Difference: Free carboxylic acid and amino groups enable hydrogen bonding, enhancing target specificity compared to the esterified target compound .

Biological Activity

The compound (2,3,4,5,6-pentachlorophenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered interest due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and case studies.

  • Molecular Formula : C19HCl15
  • Molecular Weight : 761.006 g/mol
  • Density : 1.847 g/cm³
  • Boiling Point : 655.7 °C
  • Flash Point : 344.3 °C

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.125 - 0.5 mg/L
Aspergillus fumigatus2 mg/L
Staphylococcus aureus16 mg/L

Studies have demonstrated that the presence of the pentachlorophenyl group enhances the antimicrobial efficacy of thiazole derivatives by increasing their lipophilicity and membrane permeability .

Antifungal Activity

The antifungal properties of thiazole derivatives have been extensively studied. In particular, the compound has shown:

  • High activity against C. albicans with MIC values ranging from 0.125 to 0.5 mg/L.
  • Moderate activity against filamentous fungi such as A. fumigatus, with MIC values around 2 mg/L .

These findings suggest that structural modifications in thiazoles can lead to enhanced antifungal activity.

Anti-inflammatory Properties

Thiazole derivatives have also been investigated for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines has been observed in vitro, indicating potential therapeutic applications in inflammatory diseases .

Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of various thiazole derivatives, the compound exhibited superior activity against C. albicans compared to standard antifungal agents like fluconazole. The study used a broth microdilution method to determine MIC values across multiple strains.

Study 2: In Vivo Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers in treated groups compared to controls.

Q & A

What are the key challenges in synthesizing (2,3,4,5,6-pentachlorophenyl)methyl 4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

Category : Basic Research (Synthesis Optimization)
Answer :
Synthesis challenges include steric hindrance from the pentachlorophenyl group and regioselectivity in thiazole carboxylate formation. Methodological approaches involve:

  • Stepwise chlorination : Sequential halogenation of the phenyl ring using PCl₅/SOCl₂ under controlled temperature (40–60°C) to avoid over-chlorination .
  • Esterification : Coupling 4-methyl-1,3-thiazole-5-carboxylic acid with pentachlorobenzyl alcohol via DCC/DMAP-mediated activation, monitored by TLC for intermediate purity .
  • Purification : Use of silica gel chromatography with hexane/ethyl acetate gradients to isolate the ester product, followed by recrystallization from ethanol for high-purity crystals (>98% by HPLC) .

How can analytical techniques resolve structural ambiguities in this compound, particularly regarding thiazole ring conformation?

Category : Basic Research (Structural Characterization)
Answer :
Advanced analytical workflows include:

  • X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 295 K) confirms the thiazole ring’s planar geometry and dihedral angles between the pentachlorophenyl and thiazole moieties (typically 45–60°) .
  • NMR correlation : ¹H-¹³C HMBC spectra identify coupling between the methyl group (δ 2.3 ppm) and thiazole C5, resolving positional isomerism risks .
  • Mass spectrometry : High-resolution ESI-MS with isotopic pattern matching distinguishes the molecular ion cluster (e.g., [M+H]⁺ at m/z 458.85 for C₁₃H₇Cl₅NO₂S) from potential byproducts .

What environmental fate studies are critical for assessing this compound’s ecological impact, and which models are appropriate?

Category : Advanced Research (Environmental Chemistry)
Answer :
Long-term environmental studies should follow OECD Guideline 307 (aerobic soil degradation) and EPI Suite modeling for:

  • Persistence : Measure half-life (t₁/₂) in soil/water systems via LC-MS/MS, accounting for hydrolysis (pH 5–9) and photolysis (λ > 290 nm) .
  • Bioaccumulation : Use log Kₒw (predicted 4.2–4.8) to assess partitioning in aquatic organisms (e.g., Daphnia magna BCF tests) .
  • Metabolite tracking : Identify dechlorinated metabolites (e.g., trichlorophenyl derivatives) using GC-ECD and compare toxicity profiles .

How can stability studies under varying pH and temperature conditions inform storage protocols for this compound?

Category : Basic Research (Stability Profiling)
Answer :
Stability protocols should include:

  • Forced degradation : Expose the compound to 0.1 M HCl/NaOH (25°C, 24 hr) and monitor degradation via HPLC-DAD. The ester group is prone to hydrolysis at pH > 10, requiring neutral buffers for storage .
  • Thermal analysis : TGA/DSC scans (10°C/min, N₂ atmosphere) reveal decomposition onset at 180–190°C, suggesting storage at ≤4°C in amber vials to prevent thermal/photo-degradation .

What contradictions exist in reported bioactivity data for structurally similar thiazole derivatives, and how can they be reconciled?

Category : Advanced Research (Data Contradiction Analysis)
Answer :
Discrepancies in antimicrobial or enzyme inhibition data may arise from:

  • Assay variability : Standardize MIC testing using CLSI guidelines (e.g., Staphylococcus aureus ATCC 25923) to minimize inter-lab variability .
  • Solvent effects : Compare DMSO vs. aqueous solubility; DMSO >1% can artificially enhance membrane permeability, skewing IC₅₀ values .
  • Metabolic interference : Use HepG2 cell models to differentiate direct cytotoxicity from metabolically activated pathways .

How can computational modeling predict the compound’s binding affinity to biological targets like CYP450 enzymes?

Category : Advanced Research (Computational Chemistry)
Answer :
Methodology includes:

  • Docking simulations : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 1TQN) to identify key interactions (e.g., thiazole S…Fe coordination) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability, focusing on π-π stacking between pentachlorophenyl and Phe304 .
  • QSAR validation : Compare predicted log P and polar surface area (<90 Ų) with analogs showing CYP450 inhibition .

What experimental designs are optimal for studying structure-activity relationships (SAR) in halogenated thiazole carboxylates?

Category : Advanced Research (SAR Exploration)
Answer :
Robust SAR frameworks require:

  • Analog synthesis : Systematic variation of substituents (e.g., replacing Cl with F or methyl groups on the phenyl ring) .
  • Pharmacophore mapping : Generate 3D pharmacophore models (e.g., Discovery Studio) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity .
  • Multivariate analysis : Apply PCA to datasets (e.g., IC₅₀, log P, molar refractivity) to identify dominant factors in activity cliffs .

How can spectroscopic methods differentiate polymorphic forms of this compound?

Category : Basic Research (Polymorphism Analysis)
Answer :
Characterization strategies include:

  • PXRD : Compare experimental patterns with simulated spectra from single-crystal data to identify Form I (monoclinic) vs. Form II (triclinic) .
  • Raman spectroscopy : Bands at 680 cm⁻¹ (C-Cl stretch) and 1220 cm⁻¹ (thiazole ring breathing) shift with lattice packing variations .
  • DSC : Detect endothermic peaks (Form I: mp 152°C; Form II: mp 145°C) to quantify polymorphic purity .

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